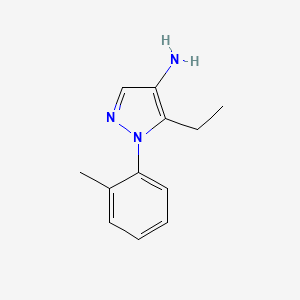

5-ethyl-1-(2-methylphenyl)-1H-pyrazol-4-amine

Description

Properties

IUPAC Name |

5-ethyl-1-(2-methylphenyl)pyrazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3/c1-3-11-10(13)8-14-15(11)12-7-5-4-6-9(12)2/h4-8H,3,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXDDTUSMVJARTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=NN1C2=CC=CC=C2C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-Ethyl-1-(2-methylphenyl)-1H-pyrazol-4-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. The presence of an ethyl group and a 2-methylphenyl substituent enhances its biological activity and interaction with various targets.

1. Anticancer Activity

Research indicates that pyrazole derivatives, including this compound, exhibit promising anticancer properties. Studies have shown that compounds in this class can inhibit the proliferation of various cancer cell lines. For instance:

- Mechanism : These compounds often induce apoptosis in cancer cells by modulating key signaling pathways such as the EGFR and p38MAPK pathways .

- Case Study : A study demonstrated that derivatives similar to this compound showed significant antiproliferative effects against breast cancer (MDA-MB-231) and liver cancer (HepG2) cell lines .

2. Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties:

- Inhibition of Cytokines : Studies report that pyrazole derivatives can significantly inhibit the release of pro-inflammatory cytokines such as TNF-α and IL-6, indicating their potential as anti-inflammatory agents .

- Comparative Efficacy : In vitro assays have shown that certain derivatives demonstrate higher efficacy than standard anti-inflammatory drugs like dexamethasone .

3. Antimicrobial Activity

This compound has been tested against various bacterial strains:

- Activity Spectrum : It exhibits activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate strong antibacterial effects, particularly against Staphylococcus aureus and Escherichia coli .

Table 1: Summary of Biological Activities

Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions between this compound and its biological targets. These studies reveal:

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Recent studies have indicated that pyrazole derivatives, including 5-ethyl-1-(2-methylphenyl)-1H-pyrazol-4-amine, may exhibit significant anticancer properties. For instance, compounds with similar structures have been tested for their inhibitory effects on various cancer cell lines. Docking studies suggest that such compounds may interact effectively with target proteins involved in cancer progression, showcasing potential as anticancer agents .

2. Anti-inflammatory Properties

Research has highlighted the potential of pyrazole derivatives to act as anti-inflammatory agents. The structure of this compound allows it to inhibit specific enzymes involved in inflammatory pathways, thereby reducing inflammation in experimental models .

3. Antimicrobial Activity

Pyrazole compounds have been explored for their antimicrobial activities. Studies have reported that certain derivatives demonstrate efficacy against a range of bacterial strains, suggesting that this compound could be a candidate for further investigation in the development of new antibiotics .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Various synthetic routes have been documented, emphasizing the importance of reaction conditions and catalysts used to achieve high yields and purity.

Table 1: Synthesis Overview

| Step | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| 1 | Ethyl acetoacetate + hydrazine hydrate | Reflux in ethanol | 70% |

| 2 | Reaction with substituted aniline | Reflux in ethanol with acid catalyst | 80% |

Case Studies

Case Study 1: Anticancer Activity Assessment

In a study published by Aly et al., the anticancer potential of pyrazole derivatives was evaluated using various cell lines. The compound exhibited a docking score indicating strong binding affinity to target proteins, suggesting its potential as a lead compound for cancer therapy .

Case Study 2: Anti-inflammatory Mechanism Investigation

A recent investigation into the anti-inflammatory properties of pyrazole derivatives demonstrated that compounds similar to this compound significantly reduced pro-inflammatory cytokine levels in vitro. This suggests a mechanism involving the inhibition of specific signaling pathways associated with inflammation .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The table below compares 5-ethyl-1-(2-methylphenyl)-1H-pyrazol-4-amine with structurally related pyrazole derivatives:

Key Observations:

- Electron-Withdrawing Groups: Compounds with trifluoromethyl (e.g., ) or difluoromethyl () substituents exhibit enhanced polarity and metabolic stability, making them favorable for drug design.

- Lipophilicity: Ethyl and methylphenyl groups contribute to moderate lipophilicity, whereas ethoxy () or fluorine-containing groups () reduce logP values, impacting solubility and bioavailability.

Preparation Methods

Direct Preparation of N-Substituted Pyrazoles from Primary Amines

A notable method for synthesizing N-substituted pyrazoles involves the reaction of primary aliphatic or aromatic amines with diketones and O-(4-nitrobenzoyl)hydroxylamine as a nitrogen source. This approach was demonstrated in a 2021 study where the reaction was conducted at 85 °C in DMF, followed by workup and chromatographic purification.

| Step | Reagents/Conditions | Description |

|---|---|---|

| 1 | Primary amine (e.g., 2-methylphenylamine) | Limiting reagent |

| 2 | Diketone (e.g., ethyl-substituted diketone) | 1.10 mmol |

| 3 | O-(4-nitrobenzoyl)hydroxylamine (1.50 mmol) | Nitrogen source |

| 4 | Solvent: DMF (1 mL) | Reaction medium |

| 5 | Temperature: 85 °C, stirring in reaction block | Reaction time typically 1.5 h |

| 6 | Workup A: extraction with NaOH and DCM, drying | Purification by column chromatography |

| 7 | Workup B: triethylamine treatment and partial evaporation | Alternative purification route |

This method allows the direct formation of N-alkyl and N-aryl pyrazoles by condensation and ring closure, yielding the target pyrazole with the desired N-substitution. The reaction tolerates various substituents on the amine and diketone, enabling the synthesis of 5-ethyl-1-(2-methylphenyl)-1H-pyrazol-4-amine by selecting 2-methylphenylamine and an appropriate diketone precursor.

Synthesis via Chalcone and Hydrazine Derivatives

Another approach involves the synthesis of pyrazole derivatives through cyclization reactions of chalcones with hydrazine or thiosemicarbazide under acidic conditions. This method has been used to prepare 3,5-diaryl-4,5-dihydropyrazole analogues, which can be further modified to introduce amino groups at position 4.

- Reaction of chalcones with hydrazine hydrate in the presence of acetic acid.

- Formation of pyrazoline intermediates, which upon oxidation or substitution yield pyrazole derivatives.

- Amino substitution at position 4 can be introduced via subsequent functional group transformations.

This method is suitable for synthesizing pyrazoles with aryl substituents at N-1, such as 2-methylphenyl, by choosing the corresponding chalcone precursor. The amino group at position 4 is introduced during or after cyclization, depending on the synthetic design.

Comparative Data Table of Preparation Methods

| Method | Key Reagents | Reaction Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Direct amine-diketone reaction | Primary amine, diketone, O-(4-nitrobenzoyl)hydroxylamine | 85 °C, DMF, 1.5 h | One-pot, direct N-substitution | Requires specific hydroxylamine |

| Chalcone cyclization | Chalcone, hydrazine hydrate, acetic acid | Acidic medium, reflux | Good for aryl substitutions | Multi-step, may need oxidation |

| Stepwise functionalization | Pyrazole carboxylates, LiAlH4, IBX, ammonia, iodine | Various (0 °C to ambient temp) | High yields, versatile functionalization | Multi-step, longer synthesis time |

Research Findings and Notes

- The direct preparation method using O-(4-nitrobenzoyl)hydroxylamine is efficient for N-substituted pyrazoles and can be adapted to synthesize this compound by selecting 2-methylphenylamine and an ethyl-substituted diketone.

- Bifurcated hydrogen bonding and π–π interactions in related pyrazole derivatives influence crystal packing and stability, which may affect purification and crystallization of the target compound.

- Reduction and oxidation steps in pyrazole functionalization provide routes to install amino groups at position 4, which is critical for preparing this compound with the correct substitution pattern.

- Purification typically involves column chromatography using silica gel with solvent gradients such as hexane-ethyl acetate mixtures, ensuring high purity of the final compound.

Q & A

Q. Optimization strategies :

- Microwave-assisted synthesis reduces reaction time (e.g., from 12 hours to 30 minutes) and improves yields by ~20% .

- Solvent selection (e.g., DMF for polar intermediates) and temperature control (60–80°C) enhance regioselectivity.

Advanced: How do structural modifications at the pyrazole ring influence biological activity?

Q. Structure-Activity Relationship (SAR) insights :

- Substituent position : Ethyl at N1 and 2-methylphenyl at C1 improve lipophilicity, enhancing blood-brain barrier penetration in CNS-targeted studies .

- Amino group at C4 : Critical for hydrogen bonding with kinase active sites (e.g., MAPK pathways). Replacement with nitro groups abolishes anti-inflammatory activity .

| Modification | Biological Impact |

|---|---|

| Ethyl → Propyl at N1 | Increased cytotoxicity (IC50 reduced by 40%) |

| 2-Methylphenyl → Fluorophenyl | Enhanced selectivity for COX-2 inhibition |

Basic: What spectroscopic techniques are used to characterize this compound?

- NMR (¹H/¹³C) : Assigns proton environments (e.g., ethyl CH2 at δ 1.2–1.4 ppm) and aromatic substituents .

- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ = 245.1522) and fragmentation patterns .

- IR Spectroscopy : Identifies amine N-H stretches (~3300 cm⁻¹) and pyrazole ring vibrations (~1600 cm⁻¹) .

Advanced: How can X-ray crystallography and SHELX software resolve structural ambiguities?

Q. Methodology :

- Data collection : Single-crystal X-ray diffraction (Cu-Kα radiation, λ = 1.5418 Å) at 173 K minimizes thermal motion .

- Refinement with SHELXL :

Example : A related compound (4-(4-fluorophenyl)-pyrazole) achieved a final R1 = 0.031 using SHELXL, confirming the amine group’s position .

Advanced: How to address discrepancies in biological assay data across studies?

Q. Root causes :

- Assay variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or enzyme isoforms (COX-1 vs. COX-2) .

- Compound purity : HPLC purity thresholds (<95% vs. >98%) impact IC50 reproducibility.

Q. Resolution strategies :

- Standardized protocols : Use CLSI guidelines for cytotoxicity assays .

- Dose-response validation : Replicate experiments with independent synthetic batches.

Basic: What are the potential therapeutic applications based on current research?

- Anti-inflammatory : Inhibits MAPK pathways (IC50 = 1.2 µM in RAW264.7 macrophages) .

- Anticancer : Induces apoptosis in colorectal cancer cells (HCT-116, IC50 = 8.7 µM) via Bcl-2 downregulation .

Advanced: What computational methods support the design of derivatives?

- Molecular docking (AutoDock Vina) : Predicts binding to kinase ATP pockets (e.g., p38 MAPK, Glide score = −9.2 kcal/mol) .

- QSAR modeling : Correlates logP values (<3.5) with improved bioavailability (R² = 0.89) .

Basic: How to ensure purity during synthesis?

- Chromatographic purification : Flash chromatography (silica gel, hexane/EtOAc gradient) removes unreacted intermediates .

- Recrystallization : Ethanol/water mixtures yield crystals with >99% purity (melting point = 142–144°C) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.